4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, characterized by a five-membered ring containing an oxygen atom and a nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antibiotics and other therapeutics. The oxazolidinone structure is known for its ability to inhibit bacterial protein synthesis, making it a target for drug development.
The compound can be synthesized through various methods, including asymmetric synthesis techniques that leverage the oxazolidinone framework. Research has demonstrated efficient approaches to produce 4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one, often focusing on stereoselectivity and yield optimization in synthetic processes .
4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one is classified as an oxazolidinone derivative. Oxazolidinones are recognized for their role as synthetic intermediates and active pharmaceutical ingredients (APIs) due to their biological activity against Gram-positive bacteria.
The synthesis of 4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one can be achieved through several methodologies:
The reactions are generally conducted under mild conditions with careful control of temperature and reaction time to optimize yields and minimize by-products. For instance, temperatures may range from 60°C to 130°C depending on the specific reaction conditions and reagents used .
The molecular structure of 4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one features a five-membered ring with an amine group (-NH2) and a methyl group (-CH3) attached at the 4-position relative to the nitrogen atom in the ring. The structure can be represented as follows:
Key data regarding its molecular structure includes:
4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one can participate in various chemical reactions:
Reactions involving this compound typically require careful control of conditions such as pH and temperature to ensure optimal yields and selectivity.
The mechanism of action for compounds like 4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one primarily involves inhibition of bacterial protein synthesis. This occurs through binding to the ribosomal subunit, preventing proper translation of mRNA into proteins.
Research indicates that oxazolidinones exhibit activity against a range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The binding affinity and specificity are crucial for their effectiveness as antibiotics.
4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one has several important applications:
The oxazolidinone class emerged as a critical response to escalating antimicrobial resistance crises, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Early oxazolidinone derivatives, such as the nitrofuran-containing furazolidone discovered in the 1940s and the antitubercular agent cycloserine (1956), demonstrated initial promise but faced limitations in spectrum and safety [1] [3]. A transformative breakthrough occurred in the late 1980s with DuPont’s development of N-aryl-oxazolidinones (exemplified by DuP-721 and DuP-105), which exhibited potent ribosomal binding and novel mechanisms distinct from existing antibiotics [1] [3]. This innovation culminated in the 2000 approval of linezolid – the first commercially successful oxazolidinone antibiotic targeting the 50S ribosomal subunit’s peptidyl transferase center, thereby inhibiting bacterial protein synthesis initiation [1] [6].
The subsequent rise of linezolid-resistant strains intensified research into structurally diverse oxazolidinones. Second-generation agents (e.g., tedizolid) and clinical candidates (delpazolid, sutezolid) focused on optimizing pharmacokinetics and overcoming resistance, primarily through modifications to the C- and D-ring substituents [1]. Within this evolving landscape, 4-(aminomethyl)-4-methyl-1,3-oxazolidin-2-one represents a distinct chemotype. Unlike classical 5-aminomethyl oxazolidinones like linezolid, which feature a chiral center at C5 critical for ribosomal binding, this compound shifts the aminomethyl moiety to the quaternary C4 position alongside a methyl group [2] [7] [8]. This structural deviation signifies medicinal chemistry efforts to explore underutilized regions of the oxazolidinone scaffold, potentially accessing new biological space while circumventing existing resistance mechanisms tied to the traditional P-site binding pocket [1] [6].
Table 1: Key Milestones in Oxazolidinone Development Relevant to 4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one
Time Period | Development | Significance |
---|---|---|
1940s | Discovery of Furazolidone (1st oxazolidinone) | Early antibacterial, DNA-targeting |
1956 | Introduction of Cycloserine | Antitubercular application |
1987 | DuP-721/DuP-105 reported | Established N-aryl oxazolidinone template |
2000 | Linezolid FDA approval | Validated oxazolidinones as ribosome-targeting antibiotics |
Post-2000 | Tedizolid, Delpazolid, Sutezolid | Addressed resistance & expanded spectrum |
Contemporary | 4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one research | Exploration of C4-substituted analogues |
4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one (molecular formula: C₅H₁₀N₂O₂; molecular weight: 130.15 g/mol) exhibits profound topological differences from clinically established oxazolidinones [2] [7]. Its defining feature is the presence of a geminal disubstitution at the C4 carbon of the oxazolidinone ring: an aminomethyl group (-CH₂NH₂) and a methyl group (-CH₃). This creates a quaternary, non-chiral center at C4, contrasting sharply with the stereochemically sensitive chiral carbon (C5) bearing the pharmacophore-critical aminomethyl group in linezolid and its analogues [5] [6]. The SMILES notation (CC1(CN)COC(=O)N1) and InChIKey (GPUZXRISKZMMQG-UHFFFAOYSA-N) precisely encode this unique geminal substitution pattern [2] [7].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: